Methyl 3-chloro-4-methylcarbanilate

Descripción general

Descripción

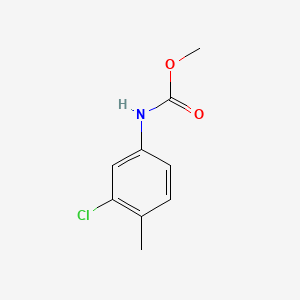

Methyl 3-chloro-4-methylcarbanilate: is an organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.634 g/mol . It is a derivative of carbanilic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-methylcarbanilate can be synthesized through several methods. One common route involves the reaction of 3-chloro-4-methylphenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-chloro-4-methylcarbanilate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The methyl group can be oxidized to form a carboxyl group.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .

Hydrolysis: Acidic or basic conditions using or .

Oxidation: Oxidizing agents such as or .

Major Products:

Nucleophilic substitution: Products include substituted carbanilates.

Hydrolysis: The major product is .

Oxidation: The major product is .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 3-chloro-4-methylcarbanilate serves as a crucial intermediate in the synthesis of several APIs. For instance, it is utilized in the preparation of piperidine derivatives that exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects.

Case Study: Piperidine Derivatives

A study published in RSC Publishing highlighted the synthesis of 1-arylpiperidin-4-ols from this compound, demonstrating its role in creating compounds with therapeutic potential . The reaction conditions were optimized to enhance yield and purity, showcasing the compound's importance in medicinal chemistry.

Agricultural Applications

2. Herbicides and Pesticides

this compound is also employed in the formulation of herbicides and pesticides. Its chlorinated structure enhances its efficacy against specific weeds and pests, making it a valuable component in agrochemical products.

Table 1: Agrochemical Products Derived from this compound

| Product Name | Application Type | Active Ingredient |

|---|---|---|

| Chlorotoluron | Herbicide | This compound |

| Valeryl Benzene Grass Amine | Pesticide | This compound |

This table summarizes some agrochemical products that utilize this compound as an active ingredient, emphasizing its significance in crop protection.

Industrial Applications

3. Chemical Intermediates

In industrial settings, this compound is used as an intermediate for synthesizing various chemicals. Its reactivity allows for further transformations that lead to the production of valuable compounds across different industries.

Mecanismo De Acción

The mechanism of action of methyl 3-chloro-4-methylcarbanilate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparación Con Compuestos Similares

- Methyl 3-chloro-4-nitrocarbanilate

- Methyl 3-chloro-4-aminocarbanilate

- Methyl 3-chloro-4-hydroxycarbanilate

Comparison: Methyl 3-chloro-4-methylcarbanilate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, compared to its analogs with different substituents.

Actividad Biológica

Methyl 3-chloro-4-methylcarbanilate (C9H10ClNO2) is a chemical compound that has drawn attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10ClNO2

- Molecular Weight : 201.63 g/mol

- CAS Number : 22175-22-0

This compound exhibits several biological activities that can be attributed to its structural characteristics. The presence of the chloro and methyl groups on the aromatic ring influences its interaction with biological targets.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can lead to various physiological effects. For instance, it may affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent.

- Toxicological Effects : The compound's toxicity profile has been evaluated in various studies, revealing potential adverse effects on human health and the environment when used in agricultural applications.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on different cell lines:

- Cytotoxicity : Studies using human cell lines have shown that exposure to varying concentrations of the compound can lead to cell death, indicating cytotoxic properties. The IC50 value (the concentration required to inhibit cell growth by 50%) varies depending on the cell type.

- Antimicrobial Tests : The compound has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.

In Vivo Studies

In vivo studies involving animal models have provided insights into the biological effects of this compound:

- Acute Toxicity : Animal studies indicate that high doses can lead to acute toxicity, characterized by symptoms such as lethargy and respiratory distress. LD50 values (the dose lethal to 50% of the population) have been established in rodent models.

- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects, necessitating further research to understand the underlying mechanisms and risks associated with prolonged exposure.

Case Studies

- Pesticide Residue Monitoring : A study conducted on pesticide residues in agricultural products highlighted the detection of this compound in various crops. The study emphasized the importance of monitoring pesticide levels to assess potential health risks associated with consumption .

- Environmental Impact Assessment : Research focusing on the environmental fate of this compound indicated its persistence in soil and water systems, raising concerns about bioaccumulation and toxicity to aquatic organisms .

Data Summary Table

Propiedades

IUPAC Name |

methyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURFKMPDWGGSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176667 | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22133-20-6 | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022133206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.